molecular formula C₁₂H₂₆O₃Si B119488 (R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester CAS No. 155897-72-6

(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester

Cat. No.: B119488
CAS No.: 155897-72-6
M. Wt: 246.42 g/mol
InChI Key: LXNGFUZXDGVDEZ-UWVGGRQHSA-N
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Description

(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester is a chemical compound that features a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The general reaction scheme is as follows:

    Starting Material: The starting material is usually a compound containing a hydroxyl group.

    Reagent: tert-Butyl(dimethyl)silyl chloride (TBDMS-Cl).

    Base: Imidazole or pyridine.

    Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).

    Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester can be compared with other silyl-protected compounds, such as:

    Trimethylsilyl (TMS) ethers: TMS ethers are less bulky and offer less steric protection compared to tert-butyl(dimethyl)silyl ethers.

    Triisopropylsilyl (TIPS) ethers: TIPS ethers provide greater steric protection but are more challenging to remove.

    Triethylsilyl (TES) ethers: TES ethers offer intermediate steric protection and ease of removal.

The uniqueness of this compound lies in its balance between steric protection and ease of removal, making it a versatile protecting group in organic synthesis .

Properties

IUPAC Name

methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-9(11(13)14-6)10(2)15-16(7,8)12(3,4)5/h9-10H,1-8H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNGFUZXDGVDEZ-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O[Si](C)(C)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C)O[Si](C)(C)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539264
Record name Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155897-72-6
Record name Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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